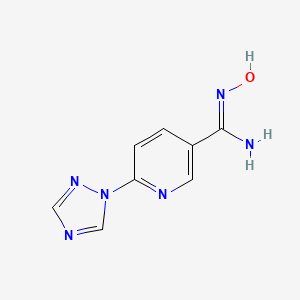

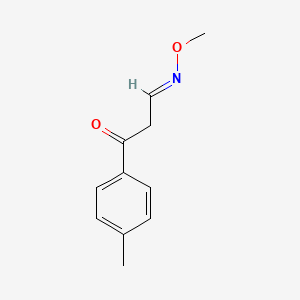

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

“2,4-Dichlorobenzoyl chloride” is used in the synthesis of biaryls by following the Suzuki coupling . It was used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . “Di(2,4-dichlorobenzoyl) peroxide (DCBP)” is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .

Molecular Structure Analysis

The molecular weight of “2,4-Dichlorobenzoyl chloride” is 209.457 . The InChI code isInChI=1S/C7H3Cl3O/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3H . Physical And Chemical Properties Analysis

The physical form of “4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is solid . The melting point is between 206 - 208 .Applications De Recherche Scientifique

Bioactive Marker and Antioxidant Evaluation

Studies have identified similar compounds as bioactive markers for oxidative stress and disease, demonstrating the potential of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in medical and biochemical research. For instance, the review focused on 4-hydroxynonenal emphasizes its role as a reliable marker of oxidative stress and a signaling molecule, suggesting that compounds with similar functional groups could share these bioactive properties (Žarković, 2003). Additionally, the synthesis and antioxidant evaluation of isoxazolone derivatives highlight the importance of incorporating specific chemical groups to enhance biological and medicinal properties, suggesting a pathway for the use of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in developing new antioxidants (Laroum et al., 2019).

Environmental and Toxicological Studies

The compound's structure is relevant to studies on environmental contaminants and their toxicology. Research on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals provides insights into how structurally similar compounds, including 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, might interact with environmental matrices, affecting their mobility, bioavailability, and degradation (Werner et al., 2012). This knowledge is crucial for assessing the environmental impact of such compounds and developing strategies for their remediation and management.

Synthetic Chemistry and Catalysis

The compound's application in synthetic chemistry, particularly in the development of novel catalysts and synthetic methods, is of significant interest. Studies on the synthesis of diketopyrrolopyrroles and their optical properties reveal the potential of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in the creation of new materials with unique electronic and optical characteristics, useful for a range of technological applications (Grzybowski & Gryko, 2015). Moreover, the importance of hybrid catalysts in synthesizing heterocyclic compounds underscores the role of such chemical entities in facilitating complex reactions, providing a foundation for future pharmaceuticals and organic materials (Parmar et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, suggesting they may target bacteria and viruses . Another compound, 2,4-dichlorobenzoyl peroxide, is used as a peroxide curing agent , indicating potential targets in polymerization processes.

Mode of Action

Related compounds like 2,4-dichlorobenzyl alcohol are known to have a direct virucidal effect on certain viruses . This suggests that 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde might interact with its targets in a way that disrupts their normal function, leading to their inactivation.

Biochemical Pathways

2,4-dichlorobenzoate, a compound with a similar structure, is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners . This suggests that 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde might also be involved in the degradation of certain organic pollutants.

Result of Action

Related compounds like 2,4-dichlorobenzyl alcohol are known to have antiseptic properties, suggesting that they can kill bacteria and viruses .

Propriétés

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-16-6-8(4-10(16)7-17)13(18)11-3-2-9(14)5-12(11)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIECJZOAUXKLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile](/img/structure/B3139582.png)

![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)

![N'-[(2-oxo-3-pyrrolidinylidene)methyl]benzenesulfonohydrazide](/img/structure/B3139591.png)

![5-phenyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139599.png)

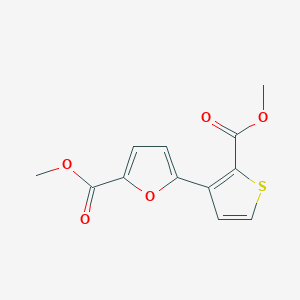

![Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3139615.png)

![N-(4-chlorophenyl)-3-(hydroxyimino)-2-[(methoxyimino)methyl]propanamide](/img/structure/B3139633.png)

![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)

![N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3139667.png)